molecular formula C8H7BrClNO2 B1428907 Methyl 3-amino-5-bromo-2-chlorobenzoate CAS No. 1342419-84-4

Methyl 3-amino-5-bromo-2-chlorobenzoate

Cat. No. B1428907
M. Wt: 264.5 g/mol
InChI Key: SGLZVULGWXAYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-5-bromo-2-chlorobenzoate” is a chemical compound with the molecular formula C8H7BrClNO2 . It is a derivative of benzoic acid, which has been substituted with a bromine atom, a chlorine atom, and an amino group .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-bromo-2-chlorobenzoate” consists of a benzoate core, which is a benzene ring attached to a carboxylate group. This core is substituted at the 3rd position by an amino group, at the 5th position by a bromine atom, and at the 2nd position by a chlorine atom .

Scientific Research Applications

Branched Chain Aldehydes in Foods

  • Flavor Compounds Production : Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play crucial roles in the flavor profiles of many food products. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding these pathways is vital for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).

Chlorogenic Acid (CGA) in Pharmacology

  • Biological and Pharmacological Effects : CGA is known for its diverse practical, biological, and pharmacological effects, including antioxidant activity, anti-inflammatory, and neuroprotective effects. It's found naturally in green coffee extracts and tea, with studies suggesting its potential in treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).

Neurotransmitter Synthesis Study

  • Brain Serotonergic System : Research on α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, suggests its usefulness in studying brain serotonin synthesis rates. This emphasizes the importance of metabolic pathways in neurotransmitter production and potential implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).

Environmental Impact of Methyl Halides

  • Methyl Halide-Degrading Bacteria : A review on methyl halide-degrading bacteria highlights their role in mitigating ozone depletion caused by methyl chloride and bromide emissions. Understanding the genetics and biochemistry of these bacteria can help develop strategies for reducing environmental impact (McDonald et al., 2002).

properties

IUPAC Name

methyl 3-amino-5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZVULGWXAYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-2-chlorobenzoate

Synthesis routes and methods

Procedure details

To stirred solution of methyl 5-bromo-2-chloro-3-nitrobenzoate (3.4 g, 11.6 mmol) in ethanol (19 mL) was added ammonium chloride (3.4 g, 57.8 mmol) dissolved in water (30 mL) and iron powder (5.16 g, 92.5 mmol). The reaction mixture was heated at 80° C. for 1 h. On completion, the reaction mixture was filtered through celite washing with ethanol and ethylacetate. The filtrate was extracted with ethyl acetate and the combined organic layers were washed with water, dried and concentrated under reduced pressure to give methyl 3-amino-5-bromo-2-chlorobenzoate (2.8 g, 92.1%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.16 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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